molecular formula C11H9F3N2S B2591155 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,3-benzimidazole CAS No. 338750-29-1

2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,3-benzimidazole

Cat. No.: B2591155
CAS No.: 338750-29-1
M. Wt: 258.26
InChI Key: YYTIKIUDKMBJKP-UHFFFAOYSA-N
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Description

2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1H-1,3-benzimidazole is a benzimidazole derivative featuring a sulfur-containing trifluoroalkenyl substituent. The benzimidazole core is a privileged scaffold in medicinal and agrochemical research due to its structural versatility and ability to interact with biological targets such as enzymes and receptors .

Properties

IUPAC Name

2-(3,4,4-trifluorobut-3-enylsulfanyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2S/c12-7(10(13)14)5-6-17-11-15-8-3-1-2-4-9(8)16-11/h1-4H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTIKIUDKMBJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCCC(=C(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,3-benzimidazole typically involves the reaction of 1H-1,3-benzimidazole with a suitable trifluorobutenyl sulfide precursor. One common method involves the use of a palladium-catalyzed coupling reaction, where the benzimidazole is reacted with a trifluorobutenyl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The trifluorobutenyl group can be reduced to form the corresponding saturated alkyl group.

    Substitution: The benzimidazole core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated alkyl derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzimidazole derivatives in cancer therapy. The incorporation of trifluoromethyl groups and sulfanyl moieties enhances their biological activity. For instance, compounds featuring the benzimidazole scaffold have shown significant cytotoxic effects against various cancer cell lines.

Case Studies

  • G-Quadruplex Stabilization : Research indicates that benzimidazole derivatives can stabilize G-quadruplex DNA structures, which are crucial in regulating gene expression and maintaining genomic stability. These compounds interact selectively with G-quadruplexes over double-stranded DNA, potentially leading to apoptosis in cancer cells .
  • Cell Cycle Arrest : A study demonstrated that certain benzimidazole-triazole hybrids could induce cell cycle arrest at the G2/M phase in cancer cells, effectively inhibiting tumor growth. This mechanism is attributed to their ability to intercalate into DNA and disrupt normal cellular processes .

Molecular Interaction Studies

The structural characteristics of 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,3-benzimidazole allow it to participate in various molecular interactions that are pivotal for its biological activity.

Binding Affinity

Molecular docking studies have been employed to evaluate the binding affinity of this compound to G-quadruplex DNA. The results indicate strong π–π stacking interactions and hydrogen bonding capabilities that enhance stability under physiological conditions . This binding affinity is critical for its effectiveness as an anticancer agent.

Pharmaceutical Development

The unique chemical structure of this compound opens avenues for pharmaceutical development.

Drug Design

The synthesis of novel benzimidazole derivatives often employs hybridization strategies to enhance pharmacological profiles. The incorporation of fluorinated groups has been shown to improve lipophilicity and bioavailability, making these compounds suitable candidates for drug development .

Mechanism of Action

The mechanism of action of 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The trifluorobutenyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially leading to enzyme inhibition or activation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Sulfanyl Substituents

Benzimidazole derivatives with sulfanyl substituents exhibit diverse biological activities influenced by the nature of the sulfur-linked side chain.

Compound Name Substituent Key Features Reference
2-(2-Propynylsulfanyl)-1H-1,3-benzimidazole Propargyl (alkynyl) sulfanyl Synthesized via reaction with propargyl bromide; forms stable crystalline structures
2-(Carboxymethyl)sulfanyl derivatives Carboxymethyl sulfanyl Hydrophilic due to carboxylic acid group; used in crystallography studies
Target compound 3,4,4-Trifluoro-3-butenyl sulfanyl High lipophilicity and electronegativity from CF₃ group; potential enhanced stability

The target compound’s trifluoroalkenyl chain contrasts with the hydrophilic carboxymethyl group in and the smaller propargyl group in . The fluorine atoms may reduce metabolic degradation compared to non-fluorinated analogs, a feature leveraged in pharmaceuticals like difluoropiperidine-containing compounds .

Benzimidazole Derivatives with Aryl Substituents

Aryl-substituted benzimidazoles demonstrate how substituent bulk and electronic properties modulate bioactivity:

  • BI-02 (2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazole) : Exhibits strong binding to β-tubulin (-8.50 kcal/mol) and anthelmintic activity surpassing albendazole . The dimethylphenyl group enhances hydrophobic interactions but may limit solubility.

The target compound’s alkenyl sulfanyl group lacks the aromatic π-stacking capability of BI-02’s aryl group but could improve conformational flexibility for target binding.

Impact of Fluorinated Substituents

Fluorination is a common strategy to optimize pharmacokinetics. For example:

  • Compound 28 () : Contains difluoropiperidine, enhancing metabolic stability and bioavailability.
  • Target compound : The 3,4,4-trifluoro-3-butenyl group likely increases lipophilicity (logP) and resistance to oxidative metabolism, akin to fluorinated agrochemicals like silthiofam .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 2-(Carboxymethyl)sulfanyl BI-02
Lipophilicity (logP) High (predicted) Low (due to -COOH) Moderate (aryl CH₃)
Solubility Low (fluorinated chain) High Low
Metabolic Stability High (CF₃ resistance) Moderate Moderate

The target compound’s fluorinated chain may limit aqueous solubility but enhance membrane permeability and half-life.

Biological Activity

The compound 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,3-benzimidazole represents a significant class of benzimidazole derivatives that have garnered attention for their diverse biological activities. Benzimidazole derivatives are known for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C9H7F3N2SC_9H_7F_3N_2S with a molecular weight of approximately 220.23 g/mol. The presence of the trifluorobutenyl group enhances its lipophilicity and may contribute to its biological activity.

Benzimidazole derivatives primarily exert their biological effects through the following mechanisms:

  • Inhibition of Microtubule Formation : Many benzimidazoles inhibit microtubule polymerization, affecting cellular processes such as mitosis.
  • Enzyme Inhibition : These compounds can act as inhibitors of various enzymes involved in critical metabolic pathways.
  • Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways within cells.

Anticancer Activity

Research has demonstrated that benzimidazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. A study reported that compounds with similar structures inhibited the growth of various cancer cell lines through cell cycle arrest and apoptosis induction. For instance:

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7 (breast cancer)12.5Induction of apoptosis
This compoundHeLa (cervical cancer)10.0Cell cycle arrest

These findings suggest that the compound may be a promising candidate for further development in cancer therapy.

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have also been widely studied. The compound has shown effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

These results indicate potential applications in treating bacterial infections.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, the compound exhibits anti-inflammatory effects. Research has indicated that benzimidazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses.

Case Studies

Several studies have highlighted the biological activities of benzimidazole derivatives:

  • Study on Anticancer Properties : A recent investigation into a series of benzimidazole derivatives revealed that modifications at the 1-position significantly enhanced their cytotoxicity against human cancer cell lines.
  • Antimicrobial Efficacy : A comparative study evaluated various benzimidazole compounds against resistant bacterial strains and found that those with trifluoromethyl groups exhibited superior activity.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,3-benzimidazole?

The compound is synthesized via nucleophilic substitution, where benzimidazole-2-thione reacts with 3,4,4-trifluoro-3-butenyl bromide. Key steps include:

  • Reagents : DMF as solvent, Et₃N as base, and CH₂Cl₂ for phase separation .
  • Conditions : Stirring at room temperature for 12–24 hours, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Yield Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature (50–80°C) can improve reaction efficiency .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to verify substituent positions and fluorine environments .
  • X-ray Crystallography : Single-crystal analysis with SHELXL for refinement (space group determination, bond-length validation) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Molecular Docking : Use AutoDock Vina or GROMACS to model interactions with beta-tubulin (PDB ID: 1SA0). Focus on binding energy (ΔG ≤ -8.5 kcal/mol) and hydrogen-bonding residues (e.g., Glu198, Lys350) .
  • MD Simulations : Run 100 ns trajectories to assess stability (RMSD ≤ 2.0 Å) and ligand-protein interactions (RMSF analysis) .
  • Validation : Compare results with known inhibitors (e.g., albendazole) to identify competitive binding .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties?

  • Substituent Analysis : Introduce electron-withdrawing groups (e.g., CF₃) at the benzimidazole core to improve metabolic stability .
  • Solubility Optimization : Replace the trifluoro-butene group with polar moieties (e.g., morpholine derivatives) while maintaining sulfanyl linkage integrity .
  • In Vitro Testing : Evaluate cytotoxicity (IC₅₀) in cell lines (e.g., prostate cancer models) to correlate structure-activity relationships (SAR) .

Q. How should researchers address contradictions in reported biological activity data?

  • Assay Validation : Use orthogonal methods (e.g., enzyme inhibition vs. cellular proliferation assays) to confirm activity .
  • Purity Checks : Employ HPLC (≥95% purity) and elemental analysis to rule out impurities .
  • Structural Confirmation : Re-analyze controversial compounds via X-ray crystallography to resolve stereochemical ambiguities .

Q. What strategies are effective for optimizing reaction yields during scale-up synthesis?

  • Parameter Screening :

    ParameterOptimal RangeImpact
    SolventDMFHigher polarity favors SN2 mechanisms
    Temperature50–60°CBalances reaction rate and side-product formation
    CatalystTBAB (phase-transfer)Increases yield by 15–20%
  • Workflow : Monitor via TLC, isolate intermediates, and use recrystallization for purity .

Q. How can hygroscopicity challenges be mitigated during storage and handling?

  • Storage : Use desiccants (silica gel) and inert atmosphere (N₂) to prevent moisture absorption .
  • Analytical Methods : Karl Fischer titration for water content analysis; dynamic vapor sorption (DVS) to assess hygroscopicity under varying humidity .

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